Home > Products > Screening Compounds P2983 > 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol -

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol

Catalog Number: EVT-10915065
CAS Number:
Molecular Formula: C15H15I2NO3
Molecular Weight: 511.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol, also known as T2AA, is a synthetic compound notable for its role as a small molecule inhibitor of the proliferating cell nuclear antigen (PCNA). This compound has garnered attention for its potential applications in cancer treatment due to its ability to inhibit DNA repair processes.

Source

T2AA is synthesized through specific chemical reactions involving various organic compounds. Its structure includes a diiodophenoxy group, which contributes to its biological activity. The compound is cataloged under the Chemical Abstracts Service with the number 1380782-27-3, and it can be sourced from various chemical suppliers .

Classification

T2AA is classified as a small molecule inhibitor, specifically targeting protein interactions involved in DNA repair mechanisms. It falls under the category of phenolic compounds and amino alcohols due to its structural components .

Synthesis Analysis

Methods

The synthesis of 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol typically involves multiple steps, including the formation of the diiodophenol moiety and subsequent coupling with an amino alcohol.

Technical Details

  1. Starting Materials: The synthesis begins with 2,6-diiodophenol and an appropriate amino alcohol.
  2. Reactions: Key reactions may include nucleophilic substitutions and coupling reactions facilitated by catalysts or specific reagents.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Molecular Structure Analysis

Structure

The molecular structure of T2AA features a complex arrangement with:

  • A central phenolic core.
  • A diiodophenoxy group at one end.
  • An amino alcohol side chain that includes a hydroxyl group.

Data

  • Molecular Formula: C15H16I2N2O3
  • Molecular Weight: Approximately 426.16 g/mol
  • Structural Representation: The compound can be depicted using standard chemical notation showing the arrangement of atoms and bonds.
Chemical Reactions Analysis

Reactions

T2AA participates in several chemical reactions primarily related to its interaction with biological macromolecules:

  1. Inhibition of PCNA: T2AA binds to PCNA, disrupting its interaction with DNA polymerases and other repair proteins.
  2. Potential Modifications: The compound can undergo further chemical modifications to enhance its efficacy or specificity as an inhibitor.

Technical Details

The binding affinity of T2AA to PCNA can be assessed using various biochemical assays, including surface plasmon resonance and fluorescence polarization techniques.

Mechanism of Action

Process

The mechanism by which T2AA exerts its effects involves:

  1. Binding to PCNA: T2AA specifically binds to monoubiquitinated PCNA, inhibiting its function in DNA repair pathways.
  2. Disruption of DNA Repair: By preventing PCNA from interacting with essential repair enzymes, T2AA enhances the accumulation of DNA damage in cancer cells, making them more susceptible to chemotherapeutic agents like cisplatin .

Data

Research indicates that T2AA significantly increases DNA double-strand breaks when combined with cisplatin treatment, suggesting a synergistic effect that could be exploited in cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light due to the presence of iodine atoms.
  • Reactivity: Reacts with nucleophiles and electrophiles due to functional groups present in its structure.

Relevant data regarding melting points and boiling points are often determined during synthesis and purification processes.

Applications

Scientific Uses

T2AA has significant potential applications in:

  1. Cancer Research: As an inhibitor of DNA repair mechanisms, it is being studied for its ability to sensitize cancer cells to chemotherapy.
  2. Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting DNA repair pathways.
Molecular Mechanisms of 4-[4-[(2S)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy]Phenol in DNA Replication Stress and Repair Inhibition

Competitive Binding Dynamics to Proliferating Cell Nuclear Antigen (Proliferating Cell Nuclear Antigen)

Structural Basis of Proliferating Cell Nuclear Antigen/Proliferating Cell Nuclear Antigen Interacting Protein Box Interaction Disruption

4-[4-[(2S)-2-Amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol (designated T2 amino alcohol or T2AA) inhibits Proliferating Cell Nuclear Antigen function by targeting its interaction interface. The co-crystal structure of Proliferating Cell Nuclear Antigen complexed with T2 amino alcohol (resolution: 2.1 Å) reveals bimolecular binding: one molecule occupies the hydrophobic cavity typically bound by Proliferating Cell Nuclear Antigen Interacting Protein Box motifs, while a second molecule binds adjacently near the subunit interface. This dual binding sterically occludes the Proliferating Cell Nuclear Antigen Interacting Protein Box-binding groove, preventing recruitment of native Proliferating Cell Nuclear Antigen-interacting proteins. Critically, the T2 amino alcohol binding site directly overlaps with the conserved interdomain connecting loop of Proliferating Cell Nuclear Antigen, which serves as the primary docking surface for Proliferating Cell Nuclear Antigen Interacting Protein Box-containing partners. The proximity of T2 amino alcohol to Lys-164—the residue monoubiquitinated by RAD18—further enables functional interference with ubiquitinated Proliferating Cell Nuclear Antigen complexes [3].

Table 1: Structural Features of T2 Amino Alcohol-Proliferating Cell Nuclear Antigen Binding

Binding Site LocationInteraction TypeFunctional Consequence
Hydrophobic cavity (IDCL region)Competitive inhibitionBlocks Proliferating Cell Nuclear Antigen Interacting Protein Box peptide docking
Subunit interface (near Lys-164)Allosteric modulationImpairs access to monoubiquitinated Proliferating Cell Nuclear Antigen
Surface adjacent to homotrimer interfaceHydrophobic interactionsDisrupts Proliferating Cell Nuclear Antigen trimer stability

Inhibition of DNA Polymerase δ Recruitment and S-Phase Arrest Mechanisms

T2 amino alcohol (molecular formula: C₁₅H₁₅I₂NO₃; molecular weight: 511.09) directly impedes DNA polymerase δ recruitment to replication forks by disrupting its Proliferating Cell Nuclear Antigen interaction. Biochemical assays demonstrate T2 amino alcohol inhibits Proliferating Cell Nuclear Antigen/DNA polymerase δ binding with half-maximal inhibitory concentration values approximating 1 μM. This disruption halts processive DNA synthesis, causing replication fork stalling and S-phase arrest. Cell cycle analyses reveal T2 amino alcohol-treated cells accumulate in S-phase (≥70% increase compared to controls), characterized by incomplete DNA replication and reduced incorporation of nucleoside analogs. The S-phase arrest correlates with phosphorylation of checkpoint kinase 1 and replication protein A accumulation at stalled forks, indicating activation of replication stress responses. Critically, T2 amino alcohol does not affect Proliferating Cell Nuclear Antigen trimerization or loading onto DNA, confirming its specific action on partner recruitment rather than core Proliferating Cell Nuclear Antigen stability [3].

Modulation of Translesion DNA Synthesis Pathways

Suppression of Monoubiquitinated Proliferating Cell Nuclear Antigen-Dependent Polymerase η and REV1 Recruitment

T2 amino alcohol selectively impairs interactions between monoubiquitinated Proliferating Cell Nuclear Antigen and translesion DNA synthesis polymerases. In vitro binding assays using purified monoubiquitinated Proliferating Cell Nuclear Antigen and polymerase η fragments (containing ubiquitin-binding zinc finger and Proliferating Cell Nuclear Antigen Interacting Protein Box domains) show T2 amino alcohol reduces complex formation by >80% at 10 μM concentration. Cellular studies corroborate these findings: chromatin immunoprecipitation analyses reveal T2 amino alcohol decreases polymerase η and REV1 colocalization with Proliferating Cell Nuclear Antigen at damage sites by 3.5-fold and 4.2-fold, respectively. Mechanistically, T2 amino alcohol exploits spatial proximity to Lys-164-monoubiquitin moieties, sterically hindering ubiquitin-dependent recruitment mechanisms without inhibiting Proliferating Cell Nuclear Antigen monoubiquitination itself. This specific targeting of monoubiquitinated Proliferating Cell Nuclear Antigen interactions distinguishes T2 amino alcohol from conventional Proliferating Cell Nuclear Antigen/Proliferating Cell Nuclear Antigen Interacting Protein Box inhibitors [3].

Impact on Interstrand Cross-Link Repair Efficiency

T2 amino alcohol induces profound defects in interstrand cross-link repair by disrupting translesion DNA synthesis-dependent steps. Plasmid reactivation assays employing reporter constructs containing site-specific psoralen interstrand cross-links demonstrate T2 amino alcohol delays repair by >4-fold compared to untreated controls. This deficiency arises from failed polymerase switching at stalled forks, preventing bypass of interstrand cross-link lesions. Consequently, T2 amino alcohol synergizes with DNA cross-linking agents: combination treatment with cisplatin increases double-strand breaks 2.3-fold (measured by neutral comet assays) and enhances phospho-ataxia telangiectasia mutated/53 binding protein 1 foci formation 3.1-fold. The unrepaired interstrand cross-links progress to double-strand breaks during replication, evidenced by phospho-BRCA1 upregulation. Clonogenic survival assays confirm T2 amino alcohol chemosensitizes cells to cisplatin, reducing survival by 68% versus cisplatin alone, establishing its role in suppressing DNA damage tolerance mechanisms [3].

Table 2: Cellular Consequences of T2 Amino Alcohol-Induced Translesion DNA Synthesis Inhibition

Cellular ProcessExperimental MeasurementEffect of T2 Amino Alcohol
Interstrand cross-link repairPsoralen cross-linked plasmid reactivation≥4-fold delay in repair kinetics
DNA double-strand break formationNeutral comet assay2.3-fold increase after cisplatin combination
DNA damage foci formationImmunofluorescence (phospho-ataxia telangiectasia mutated/53 binding protein 1)3.1-fold increase in colocalized foci
Cisplatin chemosensitizationClonogenic survival68% reduction in cell survival

Properties

Product Name

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol

IUPAC Name

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol

Molecular Formula

C15H15I2NO3

Molecular Weight

511.09 g/mol

InChI

InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1

InChI Key

NKOSKXJRVWVXRI-JTQLQIEISA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I

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